molecular formula C19H15N3O3 B515267 N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide

N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B515267
M. Wt: 333.3g/mol
InChI Key: VJWLOBJMCLNKRW-UHFFFAOYSA-N
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Description

N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C19H15N3O3 It is a derivative of benzamide, featuring a benzyl group, a nitro group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-nitrobenzoic acid with benzylamine and pyridine-2-amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes, binding to a site other than the active site and inducing a conformational change that enhances enzyme activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-chloro-N-pyridin-2-yl-benzamide
  • N-Benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide
  • N-Benzyl-3-methoxy-N-pyridin-2-yl-benzamide

Uniqueness

N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its chloro or methoxy analogs, the nitro group allows for a wider range of chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3g/mol

IUPAC Name

N-benzyl-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15N3O3/c23-19(16-10-4-5-11-17(16)22(24)25)21(18-12-6-7-13-20-18)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

VJWLOBJMCLNKRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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